tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate
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Overview
Description
Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is a chemical compound that features a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a cyanomethylidene reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained at around 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethylidene moiety or the azetidine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or halides; in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electronic and steric effects of the tert-butyl and cyanomethylidene groups, which can modulate the compound’s interaction with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl azetidine-1-carboxylate: Lacks the cyanomethylidene moiety, making it less reactive in certain transformations.
Cyanomethylidene azetidine: Does not have the tert-butyl group, which affects its solubility and reactivity.
Tert-butyl (2E)-2-(cyanomethylidene)azetidine-1-carboxylate: An isomer with different stereochemistry, leading to variations in reactivity and selectivity.
Uniqueness
Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is unique due to its combination of a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
2764581-52-2 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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